molecular formula C6H15ClN2O B1395412 3-Amino-N-propylpropanamide hydrochloride CAS No. 1220029-56-0

3-Amino-N-propylpropanamide hydrochloride

Cat. No.: B1395412
CAS No.: 1220029-56-0
M. Wt: 166.65 g/mol
InChI Key: QLQSSCAMYXQJPN-UHFFFAOYSA-N
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Description

3-Amino-N-propylpropanamide hydrochloride is an organic compound with the molecular formula C6H15ClN2O. It is a hydrochloride salt form of 3-Amino-N-propylpropanamide, which is a primary amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-propylpropanamide hydrochloride typically involves the reaction of 3-Aminopropylamine with acrylonitrile, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually employed.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity 3-Aminopropylamine and acrylonitrile.

    Reaction Control: Precise control of temperature, pressure, and pH to optimize the reaction.

    Purification: Crystallization and filtration techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-propylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides or amines, depending on the reagents used.

Scientific Research Applications

3-Amino-N-propylpropanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-N-propylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropylamine: A precursor in the synthesis of 3-Amino-N-propylpropanamide hydrochloride.

    N-Propylpropanamide: A structurally similar compound with different functional groups.

    3-Aminopropionamide: Another primary amide with similar properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

3-amino-N-propylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-2-5-8-6(9)3-4-7;/h2-5,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQSSCAMYXQJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-56-0
Record name Propanamide, 3-amino-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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